

## Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

### Compound of Interest

Compound Name: BAY-179  
Cat. No.: B10819848

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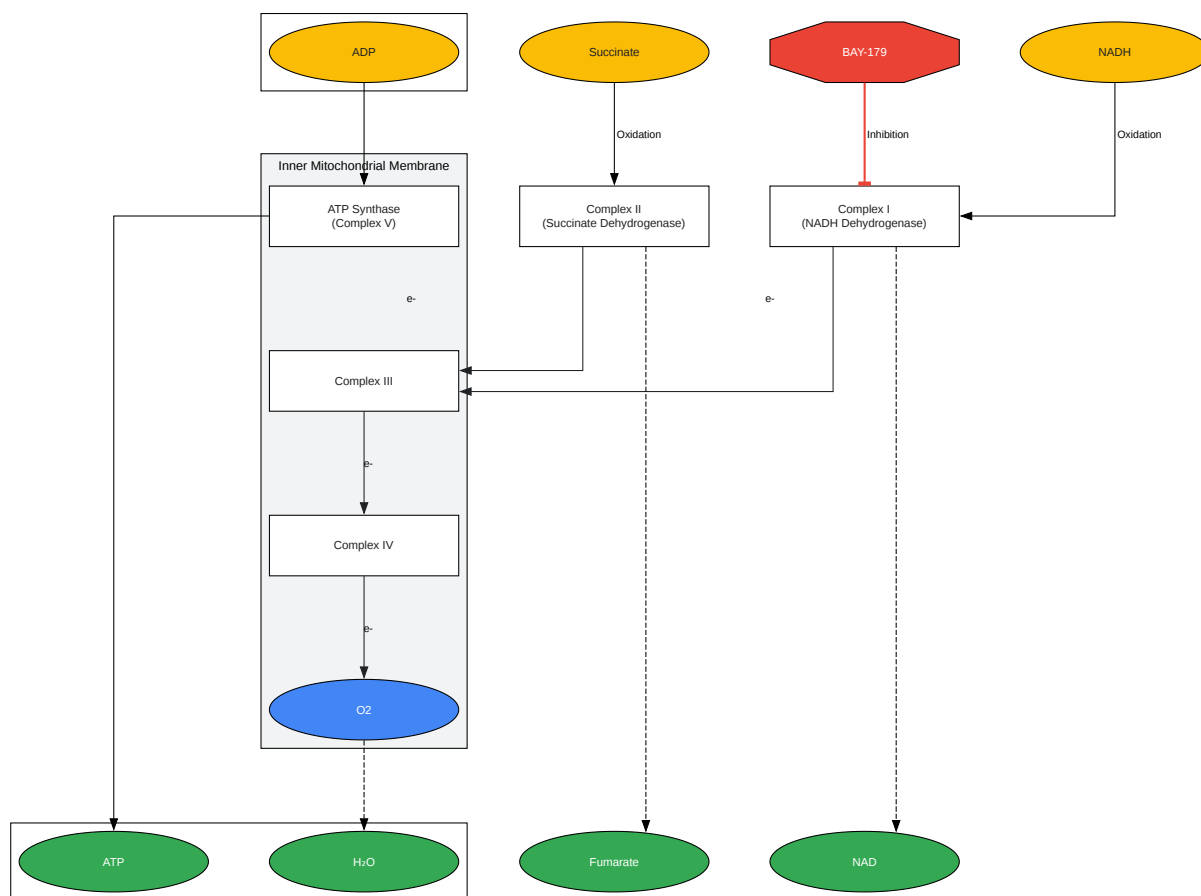
**BAY-179** is a complex heterocyclic molecule with the chemical formula  $C_{23}H_{21}N_5OS$ .<sup>[1]</sup> It is also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole.<sup>[1]</sup>

Property	Value
Molecular Formula	$C_{23}H_{21}N_5OS$
Molecular Weight	415.51 g/mol <sup>[1][2]</sup>
CAS Number	2764880-87-5 <sup>[1][2]</sup>
Appearance	White to beige powder <sup>[1]</sup>
SMILES String	<chem>C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5</chem> <sup>[2]</sup>
Solubility	Soluble in DMSO <sup>[1][2]</sup>

## Mechanism of Action: Inhibition of Oxidative Phosphorylation

**BAY-179** functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] The ETC is a critical component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in aerobic organisms.[4][5][6]

By inhibiting Complex I, **BAY-179** disrupts the transfer of electrons from NADH to the remainder of the ETC. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis.[4][6] This mechanism of action makes **BAY-179** a valuable tool for studying the physiological and pathological roles of mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a heightened dependence on OXPHOS.[4][5][6]



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Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of **BAY-179** on Complex I.

## Quantitative Data

**BAY-179** exhibits potent inhibitory activity against Complex I across multiple species. This cross-reactivity makes it a valuable tool for preclinical in vivo studies.

Species	IC <sub>50</sub> (nM)
Human	79
Mouse	38
Rat	27
Dog	47

Table based on data from MedchemExpress.[3]

## Experimental Protocols

The following are generalized protocols based on standard methodologies for the synthesis and biological evaluation of small molecule inhibitors like **BAY-179**. For detailed experimental procedures, it is recommended to consult the supporting information of the primary publication in ACS Medicinal Chemistry Letters.[4]

### General Synthetic Protocol

The synthesis of **BAY-179** was achieved through a multi-step process culminating in the N-alkylation of a piperidine intermediate.[6]

- Synthesis of Piperidine Intermediate: The core piperidine structure is synthesized and coupled with the benzofuran-thiazole moiety.
- N-Alkylation: The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, **BAY-179**. [6]

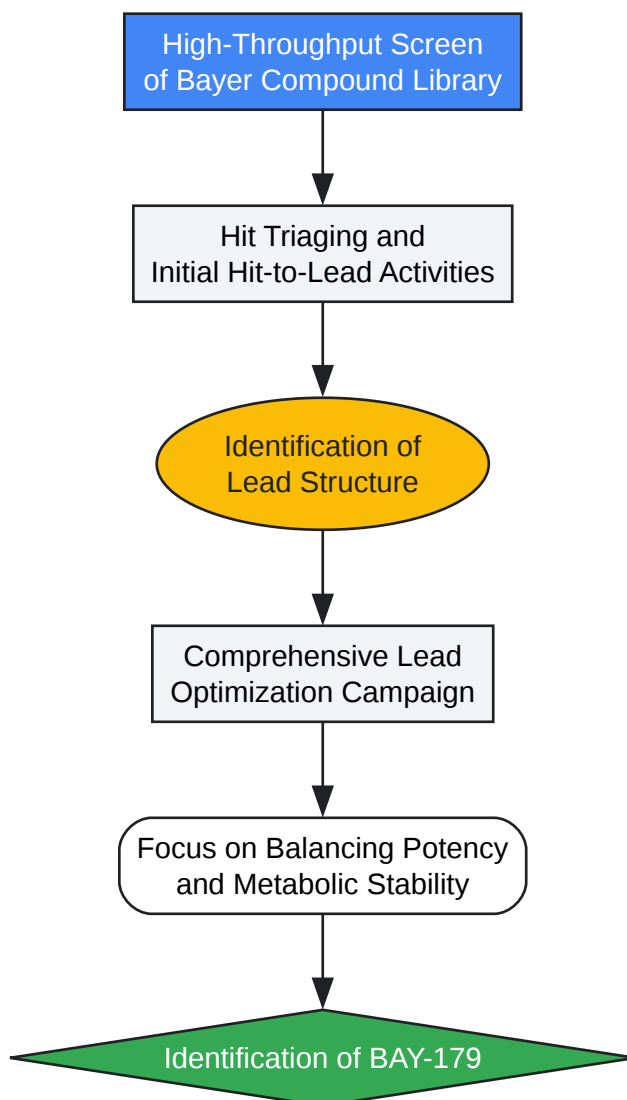
## Cellular ATP Measurement Assay

This assay is used to determine the potency of Complex I inhibitors by measuring their effect on cellular ATP levels.

- **Cell Culture:** A suitable cell line (e.g., A549) is cultured in appropriate media.
- **Compound Treatment:** Cells are treated with a serial dilution of **BAY-179** for a specified period.
- **ATP Measurement:** Cellular ATP levels are quantified using a commercially available luminescence-based assay kit (e.g., CellTiter-Glo®).
- **Data Analysis:** The luminescence data is normalized to untreated controls, and the  $IC_{50}$  value is calculated using a standard dose-response curve fitting model.

## Discovery and Optimization Workflow

The development of **BAY-179** was the result of a rigorous hit-to-lead optimization campaign.



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## References

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- [2. Mitochondrial complex I inhibition triggers NAD<sup>+</sup>-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH<sub>2</sub> oxidation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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